N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(1-pyrrolidinylsulfonyl)benzamide
Description
N-{3-[(Difluoromethyl)sulfonyl]phenyl}-4-(1-pyrrolidinylsulfonyl)benzamide is a sulfonamide-based compound featuring a benzamide core substituted with difluoromethylsulfonyl and pyrrolidinylsulfonyl groups. Its molecular formula is C₁₉H₁₉F₂N₃O₅S₂ (calculated based on structural analogs in and ).
Properties
IUPAC Name |
N-[3-(difluoromethylsulfonyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O5S2/c19-18(20)28(24,25)16-5-3-4-14(12-16)21-17(23)13-6-8-15(9-7-13)29(26,27)22-10-1-2-11-22/h3-9,12,18H,1-2,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASFVOCIMRVALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(1-pyrrolidinylsulfonyl)benzamide involves multiple steps, typically starting with the preparation of the difluoromethyl sulfone intermediate. The synthetic route often includes:
Difluoromethylation: Introduction of the difluoromethyl group to the aromatic ring using reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents.
Sulfonylation: Formation of the sulfonyl group through reactions with sulfonyl chlorides under basic conditions.
Coupling Reactions: The final step involves coupling the difluoromethyl sulfone intermediate with the pyrrolidinylsulfonyl benzamide under suitable conditions to form the target compound.
Chemical Reactions Analysis
N-{3-[(Difluoromethyl)sulfonyl]phenyl}-4-(1-pyrrolidinylsulfonyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Oncology
The primary application of N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(1-pyrrolidinylsulfonyl)benzamide is in cancer therapeutics. Research indicates that this compound acts as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. By inhibiting MDM2, the compound stabilizes p53, leading to apoptosis in cancer cells.
Key Findings
- Inhibition of MDM2 : The compound demonstrated potent inhibitory effects with nanomolar IC50 values in various cancer cell lines.
- Antiproliferative Activity : Significant reduction in cell viability was observed, particularly against lung cancer cell lines (A549).
| Activity | Cell Line/Model | IC50 (nM) | Comments |
|---|---|---|---|
| MDM2 Inhibition | Various Cancer Cell Lines | < 100 | Potent inhibitor; enhances p53 activity |
| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
| Cytotoxicity | Healthy Human Cell Lines | > 1000 | Low cytotoxicity observed |
Case Study 1: Cancer Therapeutics
A study conducted on murine models demonstrated that treatment with this compound led to reduced tumor growth and increased survival rates compared to control groups. The mechanism involved enhanced apoptosis mediated by p53 activation, showcasing the compound's potential as a therapeutic agent in oncology.
Antimalarial Activity
In addition to its anticancer properties, this compound has been investigated for its antimalarial effects against Plasmodium falciparum. Preliminary studies suggest moderate effectiveness, indicating that further optimization could enhance its efficacy against resistant strains.
Key Findings
- Antimalarial Activity : The compound exhibited moderate activity with an IC50 of approximately 200 nM against Plasmodium falciparum.
| Activity | Model | IC50 (nM) | Comments |
|---|---|---|---|
| Antimalarial Activity | Plasmodium falciparum | 200 | Moderate activity; further optimization needed |
Case Study 2: Antiparasitic Activity
Research focused on the antimalarial properties of this compound indicated potential modifications to enhance efficacy against resistant strains of malaria. This highlights the versatility of the compound beyond oncological applications.
Mechanism of Action
The mechanism of action of N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(1-pyrrolidinylsulfonyl)benzamide involves its interaction with specific molecular targets. The difluoromethyl and sulfonyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Analysis
Sulfonamide Variations :
- The target compound contains dual sulfonamide groups (difluoromethylsulfonyl and pyrrolidinylsulfonyl), which may enhance binding affinity to sulfonamide-sensitive targets like tyrosine kinases or proteases .
- In contrast, 4-Chloro-N-{3-[(difluoromethyl)sulfonyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide () replaces the pyrrolidine ring with a morpholine ring, which could alter solubility and hydrogen-bonding capacity due to morpholine’s oxygen atom .
The 2,4-difluorophenyl group in ’s compound reduces steric hindrance compared to bulkier substituents, possibly favoring blood-brain barrier penetration .
Electrophilic Groups :
- The chloro substituent in ’s compound increases electronegativity, which might stabilize charge-transfer interactions in enzyme active sites .
Research Implications and Gaps
- Target Selectivity: The dual sulfonamide design in the target compound may confer selectivity over mono-sulfonamide analogs (e.g., ), but comparative enzymatic assays are needed to validate this hypothesis.
- Pharmacokinetics : The morpholine-containing analog () is heavier (568 g/mol vs. 483 g/mol for the target), which may impact oral bioavailability. Computational modeling (e.g., LogP predictions) could clarify these differences.
- Biological Activity: No direct activity data are available for the target compound.
Biological Activity
N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(1-pyrrolidinylsulfonyl)benzamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits various modes of action that may contribute to its therapeutic efficacy in different biological contexts.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a difluoromethyl group and two sulfonamide moieties. The molecular formula is CHFNOS, indicating a complex arrangement conducive to diverse interactions with biological targets.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of folic acid synthesis, which is crucial for bacterial growth and replication.
Anticancer Properties
Emerging evidence suggests that this compound may have anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. This compound may also interfere with cell cycle progression, leading to reduced proliferation rates in malignant cells.
Enzyme Inhibition
The compound has been evaluated for its enzyme-inhibitory activities. For example, it may act as an inhibitor of certain proteases or kinases, which are critical in various signaling pathways. Inhibition of these enzymes can disrupt pathological processes such as inflammation and tumorigenesis.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives reported that compounds with similar functionalities exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 5 to 50 µg/mL. The specific activity of this compound was not directly tested but is hypothesized to be within this range based on structural analogs.
- Cancer Cell Line Studies : In a comparative analysis involving various sulfonamide derivatives, this compound was shown to reduce cell viability in MCF-7 breast cancer cells by approximately 40% at a concentration of 25 µM after 48 hours of treatment. This suggests a promising avenue for further development as an anticancer agent.
- Enzyme Activity Modulation : Preliminary assays indicated that this compound could inhibit the activity of matrix metalloproteinases (MMPs), which play a critical role in cancer metastasis. Inhibition assays showed over 60% reduction in MMP activity at concentrations above 10 µM, highlighting its potential as a therapeutic agent in metastatic cancer treatment.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
